
3-(3,4-Dimethoxyphenyl)-2-propenal
Overview
Description
3-(3,4-Dimethoxyphenyl)-2-propenal, also known as 3,4-dimethoxycinnamaldehyde or coniferaldehyde methyl ether, is an α,β-unsaturated aldehyde with the molecular formula C₁₁H₁₂O₃ and a molecular weight of 192.21 g/mol . Its IUPAC name is 3-(3,4-dimethoxyphenyl)acrylaldehyde, and it is identified by CAS number 4497-40-9. The compound features a propenal (acrylaldehyde) backbone substituted with a 3,4-dimethoxyphenyl group at the β-position, conferring distinct electronic and steric properties.
This compound occurs naturally in Cinnamomum species, where it contributes to plant defense mechanisms and biosynthetic pathways . Its α,β-unsaturated carbonyl structure enables conjugation and reactivity, making it a precursor for synthesizing pharmaceuticals, agrochemicals, and bioactive analogs . Computational studies using the Joback method predict its viscosity and thermodynamic properties under varying temperatures, supporting industrial applications .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(3,4-Dimethoxyphenyl)-2-propenal in laboratory settings?
The compound is typically synthesized via Claisen-Schmidt condensation between 3,4-dimethoxybenzaldehyde and acetaldehyde under basic conditions. Alternatively, reduction of 3,4-dimethoxycinnamic acid derivatives (e.g., using LiAlH₄ or catalytic hydrogenation) can yield the target aldehyde. A modified approach involves thermal condensation of 3,4-dimethoxyphenylpropionamide with amines, as described in a synthesis yielding related amides . For stereochemical control, solvent selection (e.g., ethanol for recrystallization) and inert atmospheres (N₂) are critical to prevent oxidation .
Q. What spectroscopic techniques are used to characterize this compound?
Key techniques include:
- NMR : ¹H and ¹³C NMR to confirm the α,β-unsaturated aldehyde structure and methoxy group positions.
- IR : Peaks at ~1660 cm⁻¹ (C=O stretch) and ~2850 cm⁻¹ (O-CH₃).
- Mass spectrometry : Molecular ion peak at m/z 192.21 (C₁₁H₁₂O₃) .
- X-ray crystallography : Resolves stereochemistry and bond angles, as demonstrated in studies of related propenal derivatives .
Q. What are the primary applications of this compound in pharmacological research?
It serves as a key intermediate in synthesizing bioactive molecules, such as:
- Lignan derivatives (e.g., antitumor agents via coupling with thiophene rings) .
- Neuroactive compounds : Precursor for dopamine analogs or enzyme inhibitors targeting monoamine oxidases .
- Antioxidant studies : The methoxy groups influence radical scavenging activity, as seen in structurally similar cinnamaldehydes .
Q. How is purity assessed for this compound?
LC/MS-UV (≥95% purity) is standard for quantifying impurities. HPLC with reverse-phase columns (C18) and UV detection at 270–300 nm is used for separation. Residual solvents (e.g., DMF) are monitored via GC-MS .
Advanced Research Questions
Q. How can researchers address contradictions in reported melting points or spectral data?
Discrepancies may arise from:
- Polymorphism : Different crystallization solvents (e.g., ethanol vs. ethyl acetate) alter melting points.
- Instrumental calibration : Validate NMR chemical shifts against NIST reference data .
- Stereoisomerism : Use chiral HPLC or optical rotation measurements to distinguish E/Z isomers .
Q. What strategies optimize synthetic yield for this compound?
- Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance condensation efficiency.
- Temperature control : Maintain 60–80°C during condensation to avoid side reactions.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) improves yield to >75% .
Q. What challenges arise in isolating stereoisomers of this compound?
The α,β-unsaturated aldehyde group can form E/Z isomers. Separation requires:
- Chiral chromatography : Use cellulose-based columns with heptane/isopropanol mobile phases.
- Crystallization-induced resolution : Recrystallize in ethanol/water mixtures to isolate dominant isomers .
Q. How can computational modeling aid in studying this compound’s reactivity?
- DFT calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to explain nucleophilic attack sites on the aldehyde group.
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to design derivatives with enhanced binding .
Q. What are the stability considerations for long-term storage?
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation.
- Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the aldehyde group.
- Inert atmosphere : Argon gas minimizes oxidation during storage .
Q. How does the compound’s reactivity influence its use in derivative synthesis?
The aldehyde group undergoes:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chalcone Derivatives
Chalcones (α,β-unsaturated ketones) share structural similarities with 3-(3,4-dimethoxyphenyl)-2-propenal but differ in the carbonyl group (ketone vs. aldehyde). For example:
- 3,4-Dimethoxychalcone (CAS 53744-28-8): Exhibits tyrosinase inhibition (IC₅₀ = 4.2 μM) and antioxidant activity due to the electron-donating methoxy groups .
- α-CN-TMC (α-cyano-substituted chalcone): Substitution with a cyano group enhances electrophilicity, improving interactions with biological targets like HIV-1 protease (IC₅₀ = 0.8 μM) .
Curcumin Analogs
Curcumin derivatives with 3,4-dimethoxyphenyl substituents, such as (E)-2-(3,4-dimethoxybenzylidene)-5-((E)-3-(3,4-dimethoxyphenyl)acryloyl)cyclopentanone (3e), demonstrate potent antioxidant (EC₅₀ = 1.2 μM) and HIV-1 protease inhibitory activity (IC₅₀ = 1.5 μM) . The cyclopentanone ring in 3e improves metabolic stability compared to the linear propenal structure of this compound.
Pesticide Derivatives
Flumorph (CAS 211867-47-9), a morpholinyl-containing analog, incorporates a 3-(3,4-dimethoxyphenyl) group but adds a 4-fluorophenyl substituent. This structural modification confers fungicidal activity by targeting fungal cell wall synthesis, showcasing how substituent variation expands applications beyond pharmaceuticals .
Natural Congeners
In Cinnamomum species, this compound coexists with compounds like coumarin and scopoletin. While coumarin (CAS 91-64-5) shares a similar phenylpropanoid backbone, its lactone ring reduces electrophilicity, limiting antioxidant potency compared to the aldehyde-containing propenal .
Data Table: Comparative Analysis
Research Findings and Implications
- Antioxidant Activity: Methoxy groups enhance radical scavenging by stabilizing phenolic radicals. This compound’s aldehyde group may synergize with methoxy substituents to improve activity, though direct comparisons with curcumin analogs are pending .
- Industrial Relevance : Computational models predict the propenal’s viscosity decreases with temperature (e.g., 0.0006452 Pa·s at 386.37 K), aiding in solvent selection for synthesis .
Properties
Molecular Formula |
C11H12O3 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)prop-2-enal |
InChI |
InChI=1S/C11H12O3/c1-13-10-6-5-9(4-3-7-12)8-11(10)14-2/h3-8H,1-2H3 |
InChI Key |
KNUFNLWDGZQKKJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C=CC=O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC=O)OC |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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